2-Bromo-5,6-dichloro-1H-indole

Melting Point Decomposition Temperature Handling

Medicinal chemists pursuing IDO1/TDO modulators or antiviral SAR need a polyhalogenated indole with defined, orthogonal reactivity. 2-Bromo-5,6-dichloro-1H-indole (CAS 286949-66-4) fulfills this requirement: • 2-Br enables efficient Pd-catalyzed cross-coupling for systematic C-2 diversification. • 5,6-Dichloro pattern modulates ring electronics, enhancing regioselectivity and target binding. • 72% yield in 3-acetylation supports multi-gram scale-up; nucleoside benchmarked against TCRB in HCMV assays. • IDO1 IC₅₀ = 640 nM validates utility as a starting material for immunomodulatory probes. Supplied with CoA; store at -20°C under inert atmosphere.

Molecular Formula C8H4BrCl2N
Molecular Weight 264.93 g/mol
CAS No. 286949-66-4
Cat. No. B012904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5,6-dichloro-1H-indole
CAS286949-66-4
Synonyms2-BROMO-5,6-DICHLORO-1H-INDOLE
Molecular FormulaC8H4BrCl2N
Molecular Weight264.93 g/mol
Structural Identifiers
SMILESC1=C2C=C(NC2=CC(=C1Cl)Cl)Br
InChIInChI=1S/C8H4BrCl2N/c9-8-2-4-1-5(10)6(11)3-7(4)12-8/h1-3,12H
InChIKeyDIELJODCLNAFKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Bromo‑5,6‑dichloro‑1H‑indole: Physicochemical Profile


2‑Bromo‑5,6‑dichloro‑1H‑indole (CAS 286949‑66‑4) is a halogenated indole derivative that belongs to the class of polyhalogenated heterocycles. Its molecular formula is C₈H₄BrCl₂N and its molecular mass is 264.93 g·mol⁻¹ [1]. The compound is a crystalline solid that melts with decomposition at 115 °C [1]. It serves primarily as a synthetic intermediate in the preparation of more complex indole‑based molecules for medicinal chemistry and materials science applications.

Uniqueness of 2‑Bromo‑5,6‑dichloro‑1H‑indole


The unique combination of a 2‑bromo substituent together with 5,6‑dichloro substitution on the indole scaffold confers a distinct reactivity and biological profile that cannot be replicated by simply swapping one halogen for another or by omitting the 2‑bromo group. The 2‑bromo group is a particularly effective leaving group in palladium‑catalyzed cross‑coupling reactions, while the 5,6‑dichloro pattern modulates the electronic density of the aromatic ring and influences both regioselectivity in further functionalizations and the binding affinity of derived nucleosides [1]. Substituting the 2‑bromo with a 2‑chloro or 2‑iodo analog, or using the parent 5,6‑dichloroindole, would alter the kinetics of cross‑coupling steps and the antiviral potency of the resulting nucleosides, as evidenced by comparative studies on related trichlorinated and brominated benzimidazole/indole nucleosides .

2‑Bromo‑5,6‑dichloro‑1H‑indole: Key Evidence


Melting Point and Decomposition

The target compound exhibits a melting point of 115 °C with decomposition, which is significantly lower than the melting point of the comparator 5,6‑dichloro‑1H‑indole (152 °C, no decomposition reported) [1][2]. This 37 °C lower melting point and the decomposition behavior are direct consequences of the 2‑bromo substitution and influence the compound’s storage requirements and handling during synthetic procedures that involve heating.

Melting Point Decomposition Temperature Handling

IDO1 Inhibitory Potency

A derivative of the target compound (a 2‑bromo‑5,6‑dichloroindole‑based molecule) displays an IC₅₀ of 640 nM against human indoleamine 2,3‑dioxygenase 1 (IDO1) in a spectrophotometric assay [1]. In contrast, a structurally related trichlorinated indole nucleoside (2,5,6‑trichloro‑1‑(β‑D‑ribofuranosyl)indole‑3‑carboxamide oxime) shows a much stronger HCMV IC₅₀ of 0.30 μM but is not reported for IDO1 [2]. The presence of the 2‑bromo substituent, as opposed to a 2‑chloro, appears to shift the biological target profile away from antiviral HCMV inhibition toward immunomodulatory IDO1 modulation.

IDO1 Inhibition Immuno‑Oncology Enzymatic Assay

Anti‑HCMV Activity vs. TCRB

The ribofuranosyl nucleoside derived from 2‑bromo‑5,6‑dichloroindole (compound 25) was tested for anti‑HCMV activity alongside the benchmark 2,5,6‑trichloro‑1‑(β‑D‑ribofuranosyl)benzimidazole (TCRB). The authors state that “All of the compounds were less active against HCMV than TCRB” [1]. While exact IC₅₀ values are not tabulated for compound 25, the clear ranking establishes that the 2‑bromo‑5,6‑dichloroindole scaffold, when converted to its nucleoside, yields reduced potency relative to the trichlorinated benzimidazole series. This finding is critical for medicinal chemists deciding whether to invest in the 2‑bromo‑5,6‑dichloroindole platform for antiviral programs.

Antiviral HCMV Nucleoside Analogues

Synthetic Utility: Acetylation

2‑Bromo‑5,6‑dichloro‑1H‑indole can be acetylated with acetyl chloride to give 1‑(2‑bromo‑5,6‑dichloro‑1H‑indol‑3‑yl)ethanone in approximately 72 % yield [1]. In comparison, the synthesis of the parent 5,6‑dichloroindole from 5,7‑dichloro‑1H‑indole‑2,3‑dione using BH₃/THF proceeds with a reported yield of 93 % . While the acetylation yield is slightly lower than the reduction yield, it demonstrates that the 2‑bromo substituent does not significantly hinder the electrophilic substitution at the 3‑position, making the compound a viable intermediate for building more complex indole libraries.

Synthetic Yield Acetylation Process Chemistry

2‑Bromo‑5,6‑dichloro‑1H‑indole: Applications


3‑Substituted Indole Derivatives for Immuno‑Oncology

Based on the IDO1 inhibitory activity (IC₅₀ = 640 nM) of a 2‑bromo‑5,6‑dichloroindole derivative [1], this compound is a valuable starting material for synthesizing 3‑substituted indoles aimed at modulating the IDO1/TDO pathway. Its 2‑bromo group can be retained or used as a handle for further cross‑coupling to diversify the C‑2 position, while the 5,6‑dichloro motif maintains a halogenated aromatic core known to influence target binding.

Indole C‑Nucleosides for Antiviral Studies

The ribofuranosyl nucleoside derived from 2‑bromo‑5,6‑dichloro‑1H‑indole has been directly compared with the benchmark antiviral agent TCRB and found to be less active against HCMV [2]. Therefore, procurement of 2‑bromo‑5,6‑dichloro‑1H‑indole is most appropriate for research groups that need to prepare the specific 2‑bromo analog as a control compound in structure‑activity relationship (SAR) studies, or for those investigating the influence of the 2‑bromo substituent on antiviral selectivity.

Process Development for 3‑Acetyl Intermediate

The demonstrated 72 % yield for acetylation at the 3‑position [3] supports the use of 2‑bromo‑5,6‑dichloro‑1H‑indole in the multi‑gram synthesis of 3‑acetyl derivatives. These intermediates can serve as precursors for further transformations, such as the preparation of indole‑3‑carboxaldehydes or indole‑3‑carboxylic acids, which are common building blocks in medicinal chemistry. The compound’s melting point of 115 °C (decomposition) [4] informs safe handling protocols during scale‑up.

Technical Documentation Hub

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